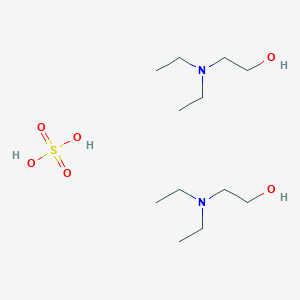![molecular formula C10H13N B12798110 3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine CAS No. 32304-33-9](/img/structure/B12798110.png)
3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethylbicyclo[420]octa-1,3,5-trien-7-amine is a bicyclic organic compound with a unique structure that includes a bicyclo[420]octa-1,3,5-triene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine typically involves multiple steps starting from simpler organic molecules. One common route involves the cyclization of a suitable precursor, such as benzocyclobutene, followed by functional group modifications to introduce the amine and methyl groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its unique structure could be explored for therapeutic properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: A structurally similar compound without the amine and methyl groups.
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-methanamine: A compound with methoxy groups instead of methyl groups.
Uniqueness
3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine is unique due to the presence of both methyl and amine groups, which can influence its reactivity and potential applications. The specific arrangement of these groups can also affect its interaction with molecular targets, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
32304-33-9 |
|---|---|
Formule moléculaire |
C10H13N |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
3,5-dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine |
InChI |
InChI=1S/C10H13N/c1-6-3-7(2)10-8(4-6)5-9(10)11/h3-4,9H,5,11H2,1-2H3 |
Clé InChI |
MBKKWFDYFCIKKN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(CC2=C1)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


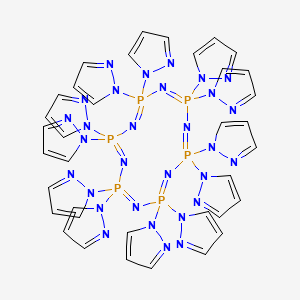
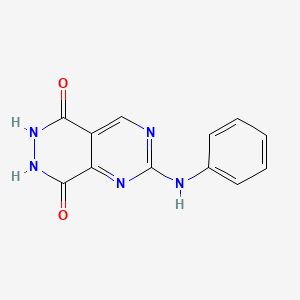
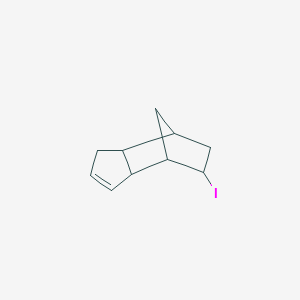
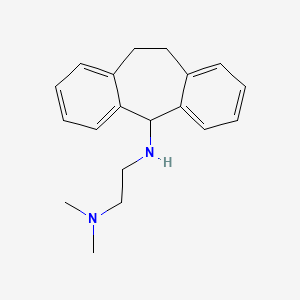
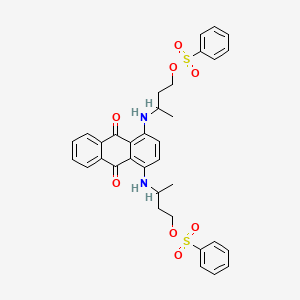
![trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B12798067.png)
![2-Phenylbenzo[cd]indole](/img/structure/B12798071.png)
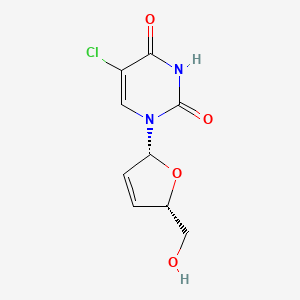
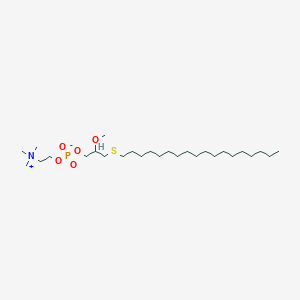
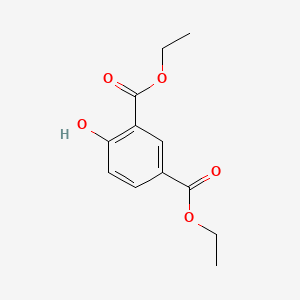
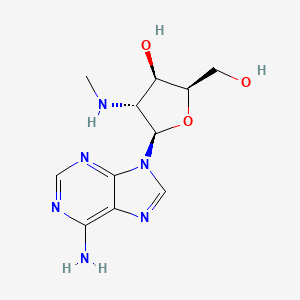
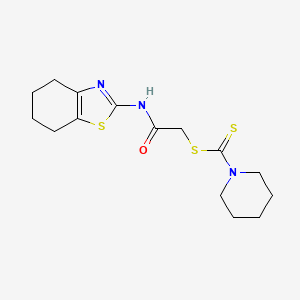
![3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid](/img/structure/B12798104.png)
